1-(Cyclopent-1-en-1-yl)propan-1-one
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Overview
Description
1-(Cyclopent-1-en-1-yl)propan-1-one is an organic compound with the molecular formula C8H12O It is a ketone featuring a cyclopentene ring attached to a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopent-1-en-1-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentene with propanone in the presence of a catalyst. Another method includes the use of thionyl chloride and butanone in a one-pot synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopent-1-en-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols.
Scientific Research Applications
1-(Cyclopent-1-en-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Cyclopent-1-en-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(Cyclopent-2-en-1-yl)propan-2-one: Similar in structure but with a different position of the double bond.
Cyclopentenone: A related compound with a simpler structure, lacking the propanone group.
Uniqueness: 1-(Cyclopent-1-en-1-yl)propan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
27042-01-9 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)propan-1-one |
InChI |
InChI=1S/C8H12O/c1-2-8(9)7-5-3-4-6-7/h5H,2-4,6H2,1H3 |
InChI Key |
JFLUEFBLFMYJOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CCCC1 |
Origin of Product |
United States |
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